

# Application Notes and Protocols for Suc-Ala-Glu-Pro-Phe-pNA TFA

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## Compound of Interest

Compound Name: *Suc-Ala-Glu-Pro-Phe-pNA TFA*

Cat. No.: *B12402576*

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## Introduction

**Suc-Ala-Glu-Pro-Phe-pNA TFA** (Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide, Trifluoroacetate salt) is a chromogenic peptide substrate designed for the specific assay of Peptidyl-prolyl cis-trans isomerase 1 (Pin1). Pin1 plays a crucial role in cell cycle regulation and is a validated target in cancer and Alzheimer's disease research. This substrate allows for the continuous monitoring of Pin1 isomerase activity through a coupled enzymatic reaction. In the presence of Pin1, the substrate undergoes a conformational change from a cis to a trans isomer, which is then susceptible to cleavage by chymotrypsin. This cleavage releases the yellow chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.

## Chemical and Physical Properties

The quantitative data for **Suc-Ala-Glu-Pro-Phe-pNA TFA** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>32</sub> H <sub>38</sub> N <sub>6</sub> O <sub>11</sub> (for the free peptide)
Molecular Weight	682.68 g/mol (for the free peptide)
Appearance	White to off-white lyophilized powder
Purity (HPLC)	≥95%
Solubility	Soluble in DMSO (up to 125 mg/mL)[1]
Storage (Lyophilized)	-20°C for up to 3 years[2]
Storage (in DMSO)	-20°C for 1 month, -80°C for up to 6 months[1]

## Experimental Protocols

### Preparation of Stock Solutions

#### a. Materials:

- **Suc-Ala-Glu-Pro-Phe-pNA TFA** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

#### b. Protocol for a 10 mM Stock Solution:

- Equilibrate the vial of **Suc-Ala-Glu-Pro-Phe-pNA TFA** powder to room temperature before opening to prevent condensation.
- Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of the peptide (MW: 682.68 g/mol ), the required volume of DMSO would be approximately 146 µL.

- Add the calculated volume of DMSO to the vial.
- Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
- If the peptide is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.
- Once fully dissolved, aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).<sup>[1]</sup>

## Pin1 Isomerase Activity Assay (Chymotrypsin-Coupled)

This protocol is adapted from established methods for similar Pin1 substrates and may require optimization for specific experimental conditions.

### a. Materials:

- 10 mM **Suc-Ala-Glu-Pro-Phe-pNA TFA** stock solution in DMSO
- Recombinant human Pin1 enzyme
- $\alpha$ -Chymotrypsin
- Assay Buffer: 35 mM HEPES, pH 7.8, containing 0.2 mM DTT and 0.1 mg/mL BSA
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

### b. Preparation of Working Solutions:

- Pin1 Working Solution: Dilute the recombinant Pin1 enzyme to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

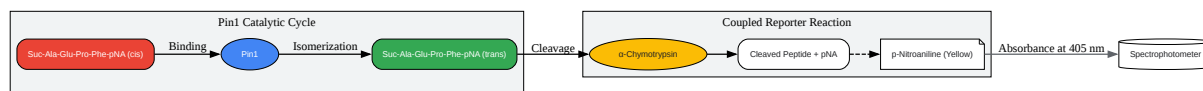
- Substrate Working Solution: Dilute the 10 mM stock solution of **Suc-Ala-Glu-Pro-Phe-pNA TFA** in the assay buffer to the desired final concentration. A common starting concentration is 50  $\mu$ M.
- Chymotrypsin Working Solution: Prepare a stock solution of  $\alpha$ -chymotrypsin in 1 mM HCl. Immediately before use, dilute the chymotrypsin stock solution in the assay buffer to a final concentration of 6 mg/mL.

c. Assay Protocol:

- To the wells of a 96-well microplate, add the components in the following order:
  - Assay Buffer
  - Pin1 Working Solution (or buffer for no-enzyme control)
  - Inhibitor or vehicle control (if screening for inhibitors)
- Incubate the plate at the desired temperature (e.g., 25°C or 4°C to minimize chymotrypsin auto-cleavage) for a pre-determined time to allow for inhibitor binding if applicable.
- Initiate the reaction by adding the Substrate Working Solution and the Chymotrypsin Working Solution to each well.
- Immediately place the microplate in the plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
- The rate of increase in absorbance is proportional to the Pin1 isomerase activity.

## Visualizations

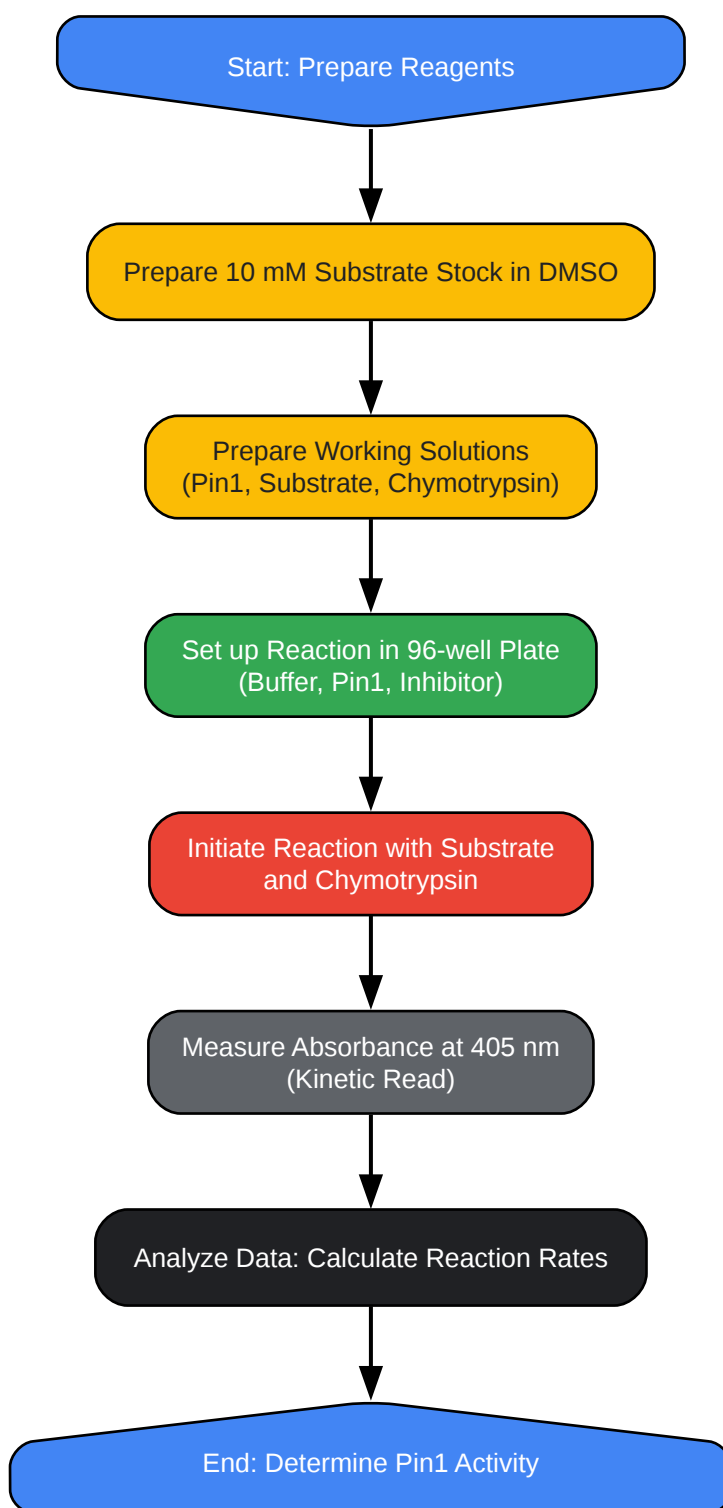
### Signaling Pathway



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Caption: Pin1 isomerase activity assay workflow.

## Experimental Workflow



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## References

- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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